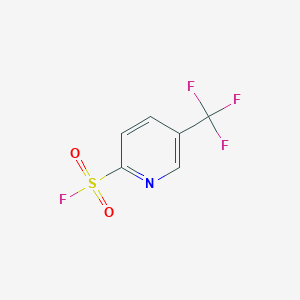
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the IUPAC name this compound. It has a molecular weight of 229.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves the reaction of pyridinethiol with chlorine gas in HCl solution . Another method involves the use of sulfur tetrafluoride to react with pyroglutamic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H . This indicates that the compound contains six carbon atoms, three hydrogen atoms, four fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in Pd-catalyzed coupling reactions . It can also be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Wirkmechanismus
Mode of Action
It is known that the trifluoromethyl group in other compounds can enhance the lipophilicity and metabolic stability of the molecule, which may influence its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . The compound’s stability can also be affected by temperature and humidity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride in lab experiments is its potency as a serine protease inhibitor. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, its potency can also be a limitation, as it may inhibit other enzymes and interfere with other biological processes. Additionally, its high cost and limited availability may make it difficult to use in some experiments.
Zukünftige Richtungen
There are many future directions for research involving 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. One area of interest is the development of new and more specific inhibitors of serine proteases. Additionally, there is ongoing research into the role of serine proteases in various biological processes, particularly in the regulation of inflammation and immune responses. Finally, there is interest in developing new assays and techniques for studying enzyme activity, particularly in the field of proteomics.
Conclusion:
In conclusion, this compound is a useful compound for studying the role of serine proteases in biological processes. It has many applications in scientific research, particularly in the development of new compounds and assays. While its potency as a serine protease inhibitor is a major advantage, it may also be a limitation in some experiments. Nonetheless, ongoing research into the mechanism of action and future directions for its use in scientific research suggest that it will continue to be an important tool for studying enzyme activity and biological processes.
Synthesemethoden
There are several methods for synthesizing 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. One of the most common methods is the reaction of 5-(Trifluoromethyl)pyridine-2-sulfonamide with phosphoryl fluoride. This reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride has many applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, particularly those with biological activity. It has also been used as a tool for studying enzyme activity, particularly in the field of proteomics. Additionally, it has been used as a substrate for the development of new fluorogenic assays for enzymes such as serine proteases.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJUWZWWFSIMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

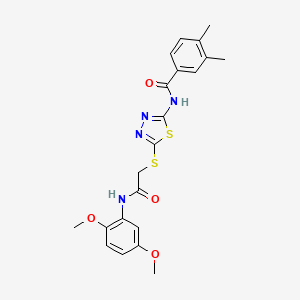
![6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2619710.png)
![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)
![1-Phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2619713.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)
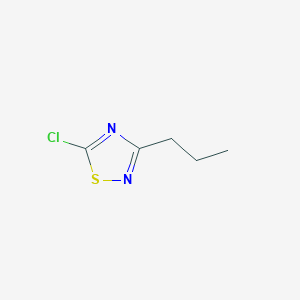
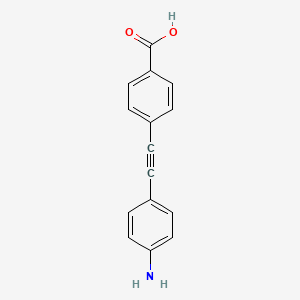
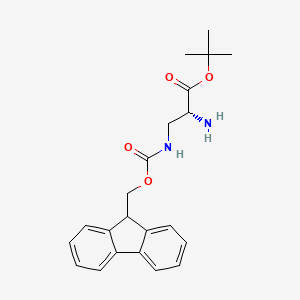
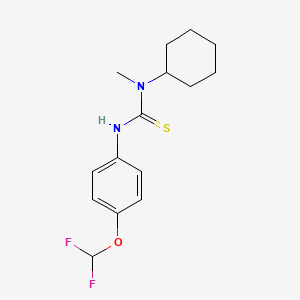
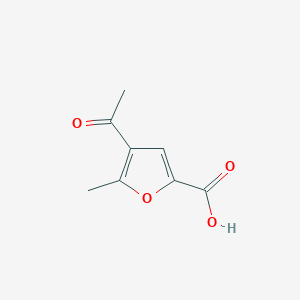
![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)

![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)